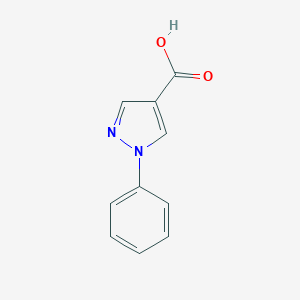

1-Phenyl-1H-pyrazole-4-carboxylic acid

Description

The exact mass of the compound 1-Phenyl-1H-pyrazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Phenyl-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROILLPDIUNLSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20150399 | |

| Record name | Pyrazole-4-carboxylic acid, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134-50-5 | |

| Record name | 1-Phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole-4-carboxylic acid, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole-4-carboxylic acid, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenyl-1H-pyrazole-4-carboxylic Acid

Introduction

1-Phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a phenyl group at the first position and a carboxylic acid group at the fourth position. This molecule serves as a crucial building block in the synthesis of a wide array of biologically active compounds and advanced materials.[1] Its structural framework is a privileged scaffold in medicinal chemistry, frequently utilized in the development of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and biological significance, tailored for professionals in research and drug development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of 1-Phenyl-1H-pyrazole-4-carboxylic acid are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Table 1: General and Chemical Identifiers

| Property | Value | Source(s) |

| IUPAC Name | 1-phenylpyrazole-4-carboxylic acid | [3] |

| Synonyms | 1-Phenyl-1H-pyrazole-4-carboxylic acid | [3] |

| CAS Number | 1134-50-5 | [1][4] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1][3][4] |

| Molecular Weight | 188.18 g/mol | [3][4] |

| Appearance | Off-white solid | [1] |

| SMILES String | OC(=O)c1cnn(c1)-c2ccccc2 | |

| InChI Key | ZROILLPDIUNLSE-UHFFFAOYSA-N | [3] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 222-227 °C | |

| 96-97 °C | [5] | |

| Boiling Point | No data available | [6] |

| Purity | ≥ 95% (HPLC), 97%, 99% | [1][4][7][8] |

Note: A significant discrepancy exists in the reported melting points across different suppliers, which may be due to different crystalline forms or measurement conditions.

Table 3: Spectroscopic Data Summary

| Technique | Description | Source(s) |

| ¹³C NMR | Data available in spectral databases for structural confirmation. | [3] |

| Mass Spectrometry | GC-MS data is available, confirming the molecular weight and fragmentation pattern. | [3] |

Synthesis and Experimental Protocols

The synthesis of 1-Phenyl-1H-pyrazole-4-carboxylic acid and its derivatives can be achieved through several methods. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a highly efficient technique compared to conventional heating.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes the oxidation of a phenyl-1H-pyrazole-4-carbaldehyde precursor to the target carboxylic acid, comparing conventional and microwave-assisted methods.[2]

-

Objective: To achieve a high-yield synthesis of 1-Phenyl-1H-pyrazole-4-carboxylic acid derivatives with reduced reaction times.[2]

-

Conventional Method: The oxidation reaction is performed by heating the carbaldehyde precursor at 80°C for 1 hour, yielding the product in a range of 48-85%.[2]

-

Microwave-Assisted Method (MAOS):

-

Work-up and Characterization: The final product is typically purified through simple work-up procedures without the need for chromatographic separation. The structure and purity are confirmed using spectroscopic techniques, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (¹H and ¹³C NMR).[2]

Biological and Pharmacological Relevance

The pyrazole nucleus is a cornerstone in the design of therapeutic agents due to its wide spectrum of biological activities.[9][10] Derivatives of pyrazole carboxylic acid are investigated for numerous pharmacological applications.

-

Anti-inflammatory and Analgesic: The compound is used in the design of novel anti-inflammatory and analgesic drugs, potentially offering therapeutic benefits with fewer side effects.[1]

-

Antimicrobial and Antifungal: Various pyrazole derivatives have demonstrated significant activity against bacteria and fungi.[9]

-

Anticancer: The pyrazole scaffold is present in molecules investigated for their potent activity against various cancer cell lines.[9]

-

Agrochemicals: This compound serves as a key building block in the synthesis of modern herbicides and fungicides, contributing to crop protection.[1]

-

Material Science: It is also explored for its utility in creating advanced polymers and coatings with enhanced durability.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-phenyl-1H-pyrazole-4-carboxylic acid | C10H8N2O2 | CID 121026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. 1134-50-5|1-Phenyl-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. 1-Phenyl-1H-pyrazole-4-carboxylic acid, 99% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 1-Phenyl-1H-pyrazole-4-carboxylic acid, 99% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

physicochemical characteristics of 1-Phenyl-1H-pyrazole-4-carboxylic acid

An In-depth Technical Guide on the Physicochemical Characteristics of 1-Phenyl-1H-pyrazole-4-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the physicochemical properties, synthesis protocols, and spectral information for 1-Phenyl-1H-pyrazole-4-carboxylic acid, a versatile compound with significant applications in the pharmaceutical and agrochemical industries.[1]

Core Physicochemical Characteristics

1-Phenyl-1H-pyrazole-4-carboxylic acid is a solid, heterocyclic compound.[2] Its structure, featuring a phenyl group attached to a pyrazole ring with a carboxylic acid moiety, makes it a valuable building block for synthesizing a variety of biologically active molecules.[1] It is utilized in the development of novel anti-inflammatory and analgesic drugs, as well as in the synthesis of herbicides and fungicides.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 1-Phenyl-1H-pyrazole-4-carboxylic acid. It is important to note the discrepancy in reported melting points, which may be due to different polymorphic forms or measurement conditions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | [2][3][4][5] |

| Molecular Weight | 188.18 g/mol | [2][4][5][6] |

| CAS Number | 1134-50-5 | [2][3][4][5] |

| Melting Point | 222-227 °C | [2] |

| 96-97 °C | [3] | |

| Appearance | Solid | [2] |

| MDL Number | MFCD00514518 | [2][3][5] |

| PubChem CID | 121026 | [4] |

| pKa (Computed) | 3.55±0.10 (Strongest Acidic) | [4] |

| XLogP3 (Computed) | 1.4 | [4] |

| InChI Key | ZROILLPDIUNLSE-UHFFFAOYSA-N | [2][4] |

Experimental Protocols

The synthesis of 1-Phenyl-1H-pyrazole-4-carboxylic acid can be achieved through various methods. A common and efficient approach is the oxidation of a corresponding aldehyde precursor. Both conventional heating and Microwave-Assisted Organic Synthesis (MAOS) have been successfully employed.

Synthesis via Oxidation of Phenyl-1H-pyrazole-4-carbaldehyde

This protocol compares conventional heating with microwave-assisted synthesis for the oxidation of phenyl-1H-pyrazole-4-carbaldehyde to the target carboxylic acid.[7][8]

1. Conventional Method:

-

Reactants: Phenyl-1H-pyrazole-4-carbaldehyde.

-

Procedure: The oxidation is carried out using a suitable oxidizing agent.

-

Conditions: The reaction mixture is heated at 80°C for 1 hour.[8]

-

Yield: This method typically results in yields ranging from 48% to 85%.[8]

-

Work-up: The product is isolated through an easy work-up procedure, often not requiring chromatographic separation.[8]

2. Microwave-Assisted Organic Synthesis (MAOS):

-

Reactants: Phenyl-1H-pyrazole-4-carbaldehyde.

-

Procedure: The reaction is performed in a microwave reactor.

-

Conditions: The mixture is heated to 80°C for 2 minutes using a power of 150W.[8]

-

Yield: MAOS provides an improved yield, typically in the range of 62% to 92%.[8]

-

Advantages: This method significantly reduces the reaction time from 1 hour to just 2 minutes while also increasing the product yield, making it an attractive and efficient alternative.[7][8]

Synthesis and Characterization Workflow

The general workflow for synthesizing and characterizing pyrazole derivatives, including 1-Phenyl-1H-pyrazole-4-carboxylic acid, involves synthesis, purification, and structural confirmation using various spectroscopic techniques.

Caption: Workflow for Synthesis and Characterization of Pyrazole Carboxylic Acids.

Spectral Information

The structural confirmation of 1-Phenyl-1H-pyrazole-4-carboxylic acid is typically achieved through standard spectroscopic methods. Public databases indicate the availability of the following spectral data:

-

¹³C NMR Spectra: Available for structural elucidation.[4]

-

Mass Spectrometry (GC-MS): Data is available, providing information on the molecular weight and fragmentation pattern.[4]

Biological Activities and Applications

Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities.[9][10][11] While specific signaling pathways for 1-Phenyl-1H-pyrazole-4-carboxylic acid are not detailed in the available literature, its core structure is integral to compounds developed for various therapeutic areas.

-

Anti-inflammatory and Analgesic: The pyrazole moiety is a key component of drugs like Celecoxib, a potent COX-2 inhibitor.[12] Derivatives of 1-Phenyl-1H-pyrazole-4-carboxylic acid are explored for similar anti-inflammatory and analgesic properties.[1]

-

Antimicrobial and Antifungal: Various pyrazole analogues have demonstrated significant antibacterial and antifungal activities.[10][12]

-

Anticancer: Research has been conducted on pyrazole derivatives for their potential as anticancer agents, with some compounds showing inhibitory effects on cancer cell lines.[9]

-

Agrochemicals: This compound serves as an important intermediate in the synthesis of herbicides and fungicides, contributing to crop protection.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Phenyl-1H-pyrazole-4-carboxylic acid 1134-50-5 [sigmaaldrich.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. 1-phenyl-1H-pyrazole-4-carboxylic acid | C10H8N2O2 | CID 121026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. 5-苯基-1H-吡唑-4-羧酸 | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pharmatutor.org [pharmatutor.org]

- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Phenyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 1-Phenyl-1H-pyrazole-4-carboxylic acid, a crucial scaffold in medicinal chemistry and drug development. This document details key synthetic strategies, providing in-depth experimental protocols and comparative quantitative data to aid in the selection and optimization of manufacturing processes.

Introduction

1-Phenyl-1H-pyrazole-4-carboxylic acid and its derivatives are of significant interest in the pharmaceutical industry due to their wide range of biological activities. These compounds form the core structure of numerous drugs, including the anti-inflammatory agent Celecoxib and various kinase inhibitors. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance. This guide will focus on the most prevalent and practical synthetic routes, including the Vilsmeier-Haack reaction followed by oxidation, and the cyclocondensation of dicarbonyl compounds followed by hydrolysis.

Core Synthetic Pathways

Two primary and well-established routes for the synthesis of 1-Phenyl-1H-pyrazole-4-carboxylic acid are outlined below.

Pathway 1: Vilsmeier-Haack Reaction and Subsequent Oxidation

This two-step pathway involves the initial formation of a pyrazole-4-carbaldehyde intermediate via the Vilsmeier-Haack reaction, followed by its oxidation to the desired carboxylic acid.

Pathway 2: Cyclocondensation and Ester Hydrolysis

This pathway involves the direct formation of the pyrazole ring with a carboxylate group at the 4-position through a cyclocondensation reaction, followed by hydrolysis of the resulting ester.

Quantitative Data Summary

The following tables summarize the quantitative data for the key reactions in the described synthetic pathways, allowing for a direct comparison of their efficiencies.

Table 1: Vilsmeier-Haack Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde

| Reactant 1 | Reactant 2 | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Acetophenone Phenylhydrazone | Vilsmeier Reagent | POCl₃, DMF | DMF | 0 to 80 | 4 h | Good | [1] |

| Substituted Phenylhydrazones | Vilsmeier Reagent | POCl₃, DMF | Acetonitrile | 0 to RT | 10-60 min (Sonication) | Good | [2] |

| Substituted Phenylhydrazones | Vilsmeier Reagent | POCl₃, DMF | Acetonitrile | N/A | 5-15 min (Microwave) | Good | [2] |

| N'-(1-phenylethylidene)benzohydrazide | Vilsmeier Reagent | POCl₃, DMF | DMF | 60-65 | 4 h | Good | [3] |

Table 2: Oxidation of 1-Phenyl-1H-pyrazole-4-carbaldehyde

| Reactant | Oxidizing Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1-Phenyl-1H-pyrazole-4-carbaldehyde | KMnO₄ | Water/Pyridine | N/A | N/A | Good | [4] |

| Phenyl-1H-pyrazole-4-carbaldehydes | N/A | N/A | 80 | 1 h | 48-85 | [5] |

| Phenyl-1H-pyrazole-4-carbaldehydes | N/A | N/A | 80 (Microwave, 150W) | 2 min | 62-92 | [5] |

Table 3: Cyclocondensation to Ethyl 1-phenyl-1H-pyrazole-4-carboxylate

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Ethyl 2-(ethoxymethylene)acetoacetates | Phenylhydrazine | N/A | N/A | N/A | N/A | General Method[6] |

| Ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate | tert-butyl hydrazine HCl | Ethanol | Reflux | 2 h | Good | [7] |

Table 4: Hydrolysis of Pyrazole-4-carboxylic Acid Esters

| Reactant | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Ethyl 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | NaOH | Methanol | Reflux | 1 h | Good | [6] |

| General Esters | Dilute Acid (e.g., HCl) | Water | Reflux | N/A | N/A | General Method[8] |

| General Esters | Dilute Base (e.g., NaOH) | Water | Reflux | N/A | N/A | General Method[8] |

Experimental Protocols

Pathway 1: Vilsmeier-Haack Reaction and Oxidation

Methodology: To a solution of acetophenone (0.019 mol) in 60 mL of ethanol, phenylhydrazine hydrochloride (0.028 mol) and concentrated acetic acid (1 mL) are added. The reaction mixture is then refluxed for 1 hour. After cooling, the precipitate is filtered, washed with ethanol, and dried under vacuum to yield the acetophenone phenylhydrazone.[9]

Methodology: Phosphorus oxychloride (POCl₃, 3.0 mmol) is added dropwise to an ice-cold, stirred solution of acetophenone phenylhydrazone (1.0 mmol) in dry N,N-dimethylformamide (DMF, 4 mL). The reaction mixture is allowed to warm to room temperature and then heated at 80°C for 4 hours. The resulting mixture is poured onto crushed ice and neutralized with a dilute sodium hydroxide solution. The mixture is left standing overnight. The pale yellow precipitate of 1-Phenyl-1H-pyrazole-4-carbaldehyde is collected by filtration and purified by flash column chromatography.[1]

Methodology (Conventional Heating): A mixture of 1-Phenyl-1H-pyrazole-4-carbaldehyde and potassium permanganate (KMnO₄) in a water-pyridine solvent system is heated. The reaction progress is monitored by thin-layer chromatography. Upon completion, the manganese dioxide is filtered off, and the filtrate is acidified to precipitate the carboxylic acid.[4][5]

Methodology (Microwave-Assisted): A solution of 1-Phenyl-1H-pyrazole-4-carbaldehyde in an appropriate solvent is subjected to microwave irradiation at 80°C (150W) for 2 minutes in the presence of an oxidizing agent. This method significantly reduces the reaction time and can improve the yield.[5]

Pathway 2: Cyclocondensation and Hydrolysis

Methodology: A mixture of ethyl 2-(ethoxymethylene)-3-oxobutanoate, phenylhydrazine, and a suitable solvent such as ethanol is stirred, often with gentle heating or at room temperature. The cyclocondensation reaction proceeds to form the ethyl 1-phenyl-1H-pyrazole-4-carboxylate. The product can be isolated by removal of the solvent and purification by crystallization or chromatography.[6]

Methodology (Alkaline Hydrolysis): Ethyl 1-phenyl-1H-pyrazole-4-carboxylate is heated under reflux with a dilute solution of sodium hydroxide in a water/ethanol mixture. The reaction is monitored until the ester is fully consumed. After cooling, the reaction mixture is acidified with a dilute strong acid (e.g., HCl) to precipitate the 1-Phenyl-1H-pyrazole-4-carboxylic acid, which is then collected by filtration, washed with water, and dried.[6][8]

Conclusion

This guide has detailed the primary synthetic routes to 1-Phenyl-1H-pyrazole-4-carboxylic acid, a compound of significant interest to the pharmaceutical industry. The Vilsmeier-Haack/oxidation pathway offers a reliable and well-documented method, while the cyclocondensation/hydrolysis route provides a more direct approach to the pyrazole core. The choice of synthetic route will depend on factors such as starting material availability, scalability, and desired purity of the final product. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and process chemists in the development of efficient and robust syntheses for this important heterocyclic building block.

References

- 1. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. degres.eu [degres.eu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]

- 7. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

Spectroscopic Profile of 1-Phenyl-1H-pyrazole-4-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-Phenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this molecule.

Molecular Structure and Properties

-

IUPAC Name: 1-Phenyl-1H-pyrazole-4-carboxylic acid

-

Molecular Formula: C₁₀H₈N₂O₂[1]

-

Molecular Weight: 188.18 g/mol [1]

-

CAS Number: 1134-50-5

-

Melting Point: 222-227 °C

Spectroscopic Data

The spectroscopic data presented below has been compiled from various sources and represents the expected values for 1-Phenyl-1H-pyrazole-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for 1-Phenyl-1H-pyrazole-4-carboxylic acid in a suitable solvent such as DMSO-d₆ are summarized below.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 - 13.5 | broad singlet | 1H | Carboxylic acid proton (-COOH) |

| ~8.4 | singlet | 1H | Pyrazole H-5 |

| ~8.0 | singlet | 1H | Pyrazole H-3 |

| ~7.8 - 7.9 | multiplet | 2H | Phenyl H-2', H-6' (ortho) |

| ~7.5 - 7.6 | multiplet | 2H | Phenyl H-3', H-5' (meta) |

| ~7.3 - 7.4 | multiplet | 1H | Phenyl H-4' (para) |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~163 - 165 | Carboxylic acid carbon (-COOH) |

| ~140 | Pyrazole C-5 |

| ~139 | Phenyl C-1' |

| ~132 | Pyrazole C-3 |

| ~129 | Phenyl C-3', C-5' |

| ~127 | Phenyl C-4' |

| ~120 | Phenyl C-2', C-6' |

| ~115 | Pyrazole C-4 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The solid-state FT-IR spectrum of 1-Phenyl-1H-pyrazole-4-carboxylic acid is expected to exhibit the following characteristic absorption bands.

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch of carboxylic acid |

| ~1700 | Strong | C=O stretch of carboxylic acid |

| ~1600, ~1500, ~1450 | Medium to Strong | C=C stretching of aromatic rings (phenyl and pyrazole) |

| ~1300 | Medium | C-O stretch of carboxylic acid |

| ~950 - 910 | Medium, Broad | O-H bend of carboxylic acid |

| ~760, ~690 | Strong | C-H out-of-plane bending of monosubstituted benzene |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1-Phenyl-1H-pyrazole-4-carboxylic acid results in the formation of a molecular ion and characteristic fragment ions.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 188 | High | [M]⁺, Molecular ion[1] |

| 171 | Moderate | [M - OH]⁺ |

| 143 | Moderate | [M - COOH]⁺ |

| 77 | High | [C₆H₅]⁺, Phenyl cation[1] |

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of 1-Phenyl-1H-pyrazole-4-carboxylic acid.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents such as deuterated chloroform (CDCl₃) with a small amount of deuterated methanol (CD₃OD) to aid solubility can also be used.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

-

¹³C NMR Parameters:

-

Number of scans: 1024-4096 (or more, as needed for good signal-to-noise)

-

Relaxation delay: 2-5 seconds

-

Proton decoupling: Broadband decoupling (e.g., WALTZ-16).

-

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

A background spectrum of a blank KBr pellet or the empty sample compartment should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.

-

EI-MS Parameters:

-

Ionization energy: 70 eV

-

Source temperature: 200-250 °C

-

Mass range: m/z 40-400.

-

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of 1-Phenyl-1H-pyrazole-4-carboxylic acid.

Caption: Workflow for the spectroscopic analysis of 1-Phenyl-1H-pyrazole-4-carboxylic acid.

This comprehensive guide provides the essential spectroscopic data and methodologies for the analysis of 1-Phenyl-1H-pyrazole-4-carboxylic acid, serving as a valuable resource for researchers in the fields of chemistry and drug development.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-Phenyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of 1-Phenyl-1H-pyrazole-4-carboxylic acid. This analysis is supported by a compilation of crystallographic data from closely related analogs, detailed spectroscopic information, and established experimental protocols. Furthermore, this document elucidates the role of this molecule as a potent inhibitor of xanthine oxidoreductase, a key enzyme in purine metabolism, and presents a putative inhibitory mechanism. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Conformation

The planarity of the pyrazole ring is a consistent feature, though the orientation of the phenyl ring relative to it can vary depending on the substitution pattern and crystal packing forces. This rotational flexibility is a key determinant of the molecule's interaction with biological targets.

Crystallographic Data Summary

The following table summarizes key geometric parameters (bond lengths, bond angles, and dihedral angles) derived from the crystal structures of closely related analogs of 1-Phenyl-1H-pyrazole-4-carboxylic acid. These values provide a reliable estimation of the geometry of the title compound.

| Parameter | 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid[1] | 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid[2] |

| Selected Bond Lengths (Å) | |||

| N1-N2 | 1.365(2) | 1.371(3) | 1.378(2) |

| N1-C5 | 1.381(2) | 1.385(3) | 1.389(2) |

| N2-C3 | 1.325(2) | 1.321(3) | 1.332(2) |

| C3-C4 | 1.423(3) | 1.428(4) | 1.435(3) |

| C4-C5 | 1.389(3) | 1.392(4) | 1.395(3) |

| C4-C(carboxyl) | 1.478(3) | 1.482(4) | 1.491(3) |

| C(carboxyl)-O1 | 1.258(2) | 1.261(3) | 1.255(2) |

| C(carboxyl)-O2 | 1.265(2) | 1.269(3) | 1.272(2) |

| N1-C(phenyl) | 1.428(2) | 1.431(3) | 1.433(2) |

| Selected Bond Angles ( °) | |||

| C5-N1-N2 | 111.9(1) | 111.7(2) | 111.5(1) |

| N1-N2-C3 | 105.8(1) | 106.0(2) | 106.2(1) |

| N2-C3-C4 | 111.3(2) | 111.1(2) | 110.9(2) |

| C3-C4-C5 | 104.9(2) | 105.1(2) | 105.3(2) |

| C4-C5-N1 | 106.1(2) | 106.1(2) | 106.1(2) |

| Dihedral Angle ( °) | |||

| Phenyl ring vs. Pyrazole ring | 48.13(3) | 64.05(13) | 48.7 - 51.5 |

Spectroscopic Characterization

Spectroscopic techniques are crucial for the identification and characterization of 1-Phenyl-1H-pyrazole-4-carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Phenyl-1H-pyrazole-4-carboxylic acid exhibits characteristic absorption bands corresponding to its functional groups.[3]

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 3300-2500 (broad) | O-H stretch | Characteristic of a carboxylic acid dimer due to hydrogen bonding.[4][5] |

| ~3100 | C-H stretch (aromatic) | Aromatic C-H vibrations of the phenyl and pyrazole rings.[4] |

| ~1710 | C=O stretch | Carbonyl stretch of the carboxylic acid, typically observed for hydrogen-bonded dimers.[5] |

| 1600-1450 | C=C and C=N stretch | Aromatic ring stretching vibrations from both the phenyl and pyrazole moieties. |

| ~1300-1200 | C-O stretch | Stretching vibration of the C-O bond in the carboxylic acid. |

| ~900-650 | C-H bend (out-of-plane) | Bending vibrations of the aromatic C-H bonds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.

¹H NMR (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | broad singlet | 1H | Carboxylic acid proton (-COOH) |

| ~8.3 | singlet | 1H | H5 of the pyrazole ring |

| ~7.9 | singlet | 1H | H3 of the pyrazole ring |

| ~7.7 | multiplet | 2H | ortho-protons of the phenyl ring |

| ~7.5 | multiplet | 2H | meta-protons of the phenyl ring |

| ~7.3 | multiplet | 1H | para-proton of the phenyl ring |

¹³C NMR (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | Carboxylic acid carbon (-COOH) |

| ~140 | C5 of the pyrazole ring |

| ~138 | Quaternary carbon of the phenyl ring attached to N1 |

| ~130 | C3 of the pyrazole ring |

| ~129 | meta-carbons of the phenyl ring |

| ~127 | para-carbon of the phenyl ring |

| ~120 | ortho-carbons of the phenyl ring |

| ~115 | C4 of the pyrazole ring |

Experimental Protocols

Synthesis of 1-Phenyl-1H-pyrazole-4-carboxylic acid

A common and efficient method for the synthesis of 1-Phenyl-1H-pyrazole-4-carboxylic acid involves a two-step process: the formation of the pyrazole ring followed by oxidation. Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods.[1][5]

This step typically follows the Vilsmeier-Haack reaction.

-

Reactants: A substituted acetophenone phenylhydrazone is reacted with a Vilsmeier reagent (e.g., a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)).

-

Procedure (Conventional): The phenylhydrazone is dissolved in DMF. POCl₃ is added dropwise at a low temperature (e.g., 0-5 °C). The reaction mixture is then heated (e.g., at 70-80 °C) for several hours. After cooling, the mixture is poured into ice water and neutralized to precipitate the product.

-

Procedure (Microwave-Assisted): The reactants are mixed in a suitable solvent in a microwave reactor vial. The mixture is irradiated at a set temperature (e.g., 60 °C) and power (e.g., 50 W) for a short duration (e.g., 5 minutes).[5]

The carbaldehyde from Step 1 is oxidized to the corresponding carboxylic acid.

-

Oxidizing Agent: Common oxidizing agents include potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂).

-

Procedure (Conventional): The 1-phenyl-1H-pyrazole-4-carbaldehyde is dissolved in a suitable solvent (e.g., acetone or a mixture of t-butanol and water). The oxidizing agent is added portion-wise, and the reaction is stirred at room temperature or with gentle heating for several hours until completion, as monitored by TLC. The reaction is then quenched, and the product is isolated by filtration and purified by recrystallization.

-

Procedure (Microwave-Assisted): The carbaldehyde and oxidizing agent are mixed in a microwave reactor vial and irradiated at a specific temperature (e.g., 80 °C) and power (e.g., 150 W) for a very short time (e.g., 2 minutes).[5]

Spectroscopic Analysis Protocol

-

Sample Preparation: For NMR analysis, dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. For IR analysis, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk, or analyze as a thin film or in solution.

-

¹H and ¹³C NMR Spectroscopy: Acquire spectra on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (0-200 ppm) and a larger number of scans are typically required.

-

IR Spectroscopy: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the pure KBr pellet or solvent, which is then subtracted from the sample spectrum.

Biological Activity: Inhibition of Xanthine Oxidoreductase

Derivatives of 1-Phenyl-1H-pyrazole-4-carboxylic acid have been identified as potent inhibitors of xanthine oxidoreductase (XOR), also known as xanthine dehydrogenase. This enzyme plays a critical role in the metabolic pathway of purines, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Overproduction or insufficient excretion of uric acid leads to hyperuricemia, a condition associated with gout.

Mechanism of Inhibition

Kinetic studies have shown that these pyrazole derivatives act as mixed-type inhibitors of xanthine oxidoreductase. This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, likely at a site distinct from the active site (an allosteric site), thereby reducing the catalytic efficiency of the enzyme.

Molecular docking studies suggest that the carboxylic acid moiety is crucial for binding, forming key interactions with amino acid residues in the enzyme's active site or a nearby pocket.

Conclusion

1-Phenyl-1H-pyrazole-4-carboxylic acid is a molecule of significant interest in medicinal chemistry due to its structural features and biological activity. Its conformation, characterized by a variable dihedral angle between the phenyl and pyrazole rings, allows for conformational adaptability in binding to biological targets. The established synthetic routes provide efficient access to this and related compounds for further investigation. The potent inhibition of xanthine oxidoreductase highlights its therapeutic potential in the management of hyperuricemia and gout. This technical guide provides a foundational understanding of this important molecule for researchers and professionals in the field of drug discovery and development.

References

The Genesis of a New Insecticidal Era: A Technical Guide to the Discovery and History of Phenylpyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless arms race between humans and insect pests has driven the continuous evolution of chemical control agents. The emergence of widespread resistance to existing insecticide classes necessitated the discovery of novel modes of action. Phenylpyrazole insecticides emerged in this context as a potent and versatile class of compounds, fundamentally altering the landscape of pest management. This in-depth technical guide explores the discovery and history of phenylpyrazole compounds, providing a comprehensive overview of their synthesis, mechanism of action, and biological activity.

A History Forged in Response to Resistance

The development of phenylpyrazole insecticides was a direct response to the growing problem of insect resistance to then-mainstream chemicals like organophosphates, carbamates, and pyrethroids.[1][2][3] This resistance rendered many existing products ineffective, creating an urgent need for insecticides with a novel mode of action. The central chemical feature of this new class is a pyrazole ring with a phenyl group attached to one of the nitrogen atoms.[1][2]

The breakthrough in this class came with the discovery and development of fipronil by Rhône-Poulenc between 1985 and 1987.[4] Fipronil was commercially launched in 1993 and quickly became a cornerstone of the phenylpyrazole insecticide market due to its broad-spectrum efficacy against a wide range of agricultural and urban pests.[4] Following the success of fipronil, other notable phenylpyrazole insecticides were developed, including ethiprole, pyriprole, and pyrafluprole, each with unique substitution patterns influencing their insecticidal spectrum and environmental profile.

Mechanism of Action: A Blockade of the Nervous System

The insecticidal efficacy of phenylpyrazole compounds stems from their unique mode of action: the non-competitive antagonism of the γ-aminobutyric acid (GABA)-gated chloride channel (GABACl) in insect neurons.[2][5] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in neuronal firing.

Phenylpyrazoles bind to a site within the chloride channel of the insect GABA receptor, distinct from the GABA binding site itself.[5] This binding event blocks the influx of chloride ions, effectively preventing the inhibitory action of GABA. The result is a state of uncontrolled neuronal excitation, leading to convulsions, paralysis, and ultimately the death of the insect.[4] The selectivity of phenylpyrazole insecticides for insects over mammals is attributed to a higher binding affinity for insect GABA receptors compared to their mammalian counterparts.[4]

Figure 1: Phenylpyrazole signaling pathway at the GABA receptor.

Quantitative Analysis of Insecticidal Activity

The potency of phenylpyrazole compounds varies depending on the specific chemical structure, target insect species, and life stage. The following tables summarize key quantitative data for fipronil and other representative phenylpyrazoles, providing a comparative overview of their insecticidal activity.

| Compound | Target Pest | Life Stage | Assay Method | LC50 | Reference |

| Fipronil | Plutella xylostella (Diamondback Moth) | 3rd Instar Larvae | Leaf Dip | 0.31 mg/L | [6] |

| Fipronil | Haemaphysalis bispinosa (Tick) | Adult | Adult Immersion | 0.53 ppm | [7] |

| Fipronil | Lucilia sericata (Blowfly) | 1st Instar Larvae | Ingestion | 0.14 ppm | [4] |

| Fipronil | Strategus aloeus (Rhinoceros Beetle) | Adult | Diet Incorporation | 12.5 µL/mL | [8] |

| Ethiprole | Laodelphax striatellus (Small Brown Planthopper) | N/A | N/A | Varies | [9] |

| Pyriprole | N/A | N/A | N/A | N/A | N/A |

| Flufiprole | Laodelphax striatellus (Small Brown Planthopper) | N/A | N/A | Varies | [9] |

| Compound | Target Receptor/Cell Line | Assay | IC50/Ki | Reference |

| Fipronil | House Fly Head Membranes | [3H]EBOB Binding | 2-20 nM | N/A |

| Fipronil | Human GABA-A Receptors | Electrophysiology | Varies | [10] |

| Ethiprole | Human Recombinant β3 Homomer | [3H]EBOB Binding | N/A | N/A |

| Phenylpyrazole Analogs | Mythimna separata | Ryanodine Receptor Agonist | LC50 = 0.20 mg/L (for compound II5) | [11] |

Experimental Protocols

Synthesis of Phenylpyrazole Compounds

The synthesis of phenylpyrazole insecticides typically involves the construction of the core pyrazole ring followed by the introduction of the characteristic substituents. The following is a generalized workflow and a specific example for the synthesis of fipronil.

Figure 2: General workflow for phenylpyrazole synthesis.

Example: Synthesis of Fipronil

A common synthetic route to fipronil involves the reaction of 3-cyano-5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole with trifluoromethyl sulfinyl chloride.[12]

-

Step 1: Preparation of 3-cyano-5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: This intermediate is synthesized through a multi-step process, often starting from 2,6-dichloro-4-trifluoromethylaniline.

-

Step 2: Sulfenylation: The pyrazole intermediate is reacted with trifluoromethyl sulfinyl chloride in a suitable solvent, such as ethylene dichloride, often in the presence of a base to neutralize the HCl byproduct. The reaction temperature is typically controlled to avoid side reactions.[12]

-

Step 3: Work-up and Purification: After the reaction is complete, the mixture is quenched, and the crude product is extracted. Purification is achieved through recrystallization from a suitable solvent, such as toluene, to yield high-purity fipronil.[12]

Biological Assays

1. Insecticidal Activity Bioassays

-

Leaf-Dip Bioassay: This method is commonly used for assessing the toxicity of insecticides to foliage-feeding insects.[13][14][15]

-

Prepare serial dilutions of the test compound in a suitable solvent (e.g., acetone with a surfactant).

-

Excise leaf discs from an appropriate host plant.

-

Dip each leaf disc into a test solution for a standardized time (e.g., 10 seconds) with gentle agitation.[16]

-

Allow the leaf discs to air dry.

-

Place each treated leaf disc in a petri dish containing a moistened filter paper.

-

Introduce a known number of test insects (e.g., 10-20 larvae) into each petri dish.

-

Seal the petri dishes and incubate under controlled conditions (temperature, humidity, photoperiod).

-

Assess mortality at predetermined time points (e.g., 24, 48, 72 hours). Moribund insects that are unable to move are often considered dead.

-

Calculate LC50 values using probit analysis.

-

-

Adult Vial Test: This method is suitable for assessing the contact toxicity of insecticides to adult insects.[17][18]

-

Prepare serial dilutions of the technical grade insecticide in a volatile solvent like acetone.

-

Coat the inside of glass scintillation vials with a known volume (e.g., 0.5 mL) of each insecticide dilution.[17]

-

Roll the vials on a hot dog roller (with the heat off) until the solvent has completely evaporated, leaving a uniform film of the insecticide.[19]

-

Introduce a known number of adult insects into each treated vial.

-

Cap the vials (with ventilation) and hold them at a constant temperature.

-

Record mortality at specified time intervals.

-

Determine the LC50 value through probit analysis.

-

2. Electrophysiological Assays

-

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes: This technique is used to study the effect of phenylpyrazoles on GABA receptors expressed in a heterologous system.[10][20]

-

Prepare cRNA of the desired GABA receptor subunits.

-

Inject the cRNA into Xenopus laevis oocytes and incubate for 24-48 hours to allow for receptor expression.[20]

-

Place an oocyte in a recording chamber and impale it with two microelectrodes filled with a high-potassium solution.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Perfuse the oocyte with a solution containing GABA to elicit a baseline current response.

-

Co-apply the phenylpyrazole compound with GABA and record the change in the current response.

-

Analyze the data to determine the IC50 of the compound.

-

3. Radioligand Binding Assays

-

Competitive Binding Assay with [3H]EBOB: This assay is used to determine the affinity of phenylpyrazoles for the picrotoxin binding site on the GABA receptor.

-

Membrane Preparation: Homogenize insect heads or neuronal tissue in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.[21]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand [3H]ethynylbicycloorthobenzoate ([3H]EBOB), and varying concentrations of the unlabeled phenylpyrazole compound.[7]

-

Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.[21]

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the phenylpyrazole compound that inhibits 50% of the specific binding of [3H]EBOB (IC50) and calculate the inhibitory constant (Ki).[7]

-

Conclusion

The discovery of phenylpyrazole compounds marked a significant advancement in insecticide chemistry, providing a much-needed tool to combat insecticide resistance. Their unique mode of action, targeting the insect GABA receptor, has made them highly effective against a broad spectrum of pests. The continued exploration of the phenylpyrazole scaffold through structure-activity relationship studies holds the promise of developing next-generation insecticides with improved efficacy, selectivity, and environmental safety profiles. This technical guide provides a foundational understanding of the history, mechanism, and evaluation of this important class of insecticides, serving as a valuable resource for researchers and professionals in the field of drug and pesticide development.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]

- 3. Phenylpyrazole insecticides [a.osmarks.net]

- 4. Fipronil - Wikipedia [en.wikipedia.org]

- 5. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]

- 10. Design, Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Incorporating 1,2,4-Oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Graphviz [graphviz.org]

- 12. Leaf dip bioassay [bio-protocol.org]

- 13. rjas.org [rjas.org]

- 14. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]

- 15. irac-online.org [irac-online.org]

- 16. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. repository.lsu.edu [repository.lsu.edu]

- 18. google.com [google.com]

- 19. GABA Binding to an Insect GABA Receptor: A Molecular Dynamics and Mutagenesis Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into 1-Phenyl-1H-pyrazole-4-carboxylic Acid: A Theoretical and Computational Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 1-Phenyl-1H-pyrazole-4-carboxylic acid and its derivatives. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] This document synthesizes findings from various studies, focusing on the synthesis, spectroscopic characterization, and in-depth computational analysis of this class of compounds. Key areas covered include Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and molecular docking studies to elucidate the structural, electronic, and biological properties of 1-Phenyl-1H-pyrazole-4-carboxylic acid and its analogues.

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they form the core structure of numerous biologically active molecules.[6] Their prevalence in approved drugs highlights their importance as a "privileged scaffold" in drug discovery.[7][8] The functionalization of the pyrazole ring, such as the introduction of a phenyl group at the 1-position and a carboxylic acid at the 4-position, can significantly modulate its physicochemical and pharmacological properties. Theoretical and computational studies provide invaluable insights into the molecular structure, reactivity, and potential biological interactions of these compounds, guiding the rational design of new therapeutic agents.

Synthesis and Characterization

The synthesis of 1-Phenyl-1H-pyrazole-4-carboxylic acid and its derivatives can be achieved through various methods. A common approach involves the cyclocondensation of a β-dicarbonyl compound with a substituted hydrazine, followed by functional group transformations. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid starts with the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine to yield the corresponding ethyl ester, which is then hydrolyzed to the carboxylic acid.[6] Microwave-assisted organic synthesis (MAOS) has also been shown to be an efficient method for the preparation of pyrazole derivatives, offering reduced reaction times and improved yields compared to conventional heating methods.[7][8]

General Experimental Protocol for Synthesis

A representative synthesis for a derivative, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, is as follows:

-

Ester Formation: A mixture of ethyl 2-formyl-3-oxobutanoate and phenylhydrazine in ethanol is refluxed for several hours.

-

Hydrolysis: The resulting ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is then hydrolyzed using a base, such as sodium hydroxide, in an aqueous ethanol solution.

-

Acidification: The reaction mixture is cooled and acidified with a dilute acid (e.g., HCl) to precipitate the crude 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

-

Purification: The crude product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure compound.[6]

The final product is typically a white crystalline solid.[6]

Caption: Synthetic workflow for a 1-phenyl-1H-pyrazole-4-carboxylic acid derivative.

Spectroscopic and Thermal Characterization

The synthesized compounds are characterized using various spectroscopic and analytical techniques.

-

FT-IR Spectroscopy: The Fourier-transform infrared (FT-IR) spectrum provides information about the functional groups present in the molecule. Key vibrational bands include the O-H stretching of the carboxylic acid, C-H stretching of the aromatic and methyl groups, and the C=O stretching of the carboxylic acid.[6]

-

NMR Spectroscopy: 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the molecular structure. The chemical shifts of the protons and carbons in the phenyl and pyrazole rings, as well as the carboxylic acid and any other substituents, are assigned.[6]

-

Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to determine the thermal stability and melting point of the compound.[6]

Computational Studies

Computational chemistry plays a crucial role in understanding the properties of 1-Phenyl-1H-pyrazole-4-carboxylic acid at a molecular level. Density Functional Theory (DFT) is a widely used method for these investigations.

DFT Calculations: Methodology

DFT calculations are typically performed using software packages like Gaussian.[9][10] A common methodology involves:

-

Geometry Optimization: The molecular geometry is optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p) or TZ2P).[6][11][12]

-

Vibrational Frequency Analysis: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.[9] The calculated vibrational frequencies can be compared with experimental FT-IR data.[6]

-

Electronic Properties: Various electronic properties are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken population analysis.[13][14]

Caption: A typical workflow for DFT calculations.

Structural Parameters

DFT calculations provide optimized geometrical parameters such as bond lengths and bond angles. For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, the molecule is non-planar, with a significant dihedral angle between the phenyl and pyrazole rings.[6]

Table 1: Selected Calculated vs. Experimental Geometrical Parameters for a Derivative

| Parameter | Bond/Angle | Calculated (DFT/B3LYP) | Experimental (X-ray) |

| Bond Length (Å) | C=O | 1.21 | 1.22 |

| C-O | 1.36 | 1.32 | |

| N-N | 1.37 | 1.36 | |

| Bond Angle (°) | O-C-O | 122.5 | 123.1 |

| C-N-N | 111.8 | 111.5 | |

| Dihedral Angle (°) | Phenyl-Pyrazole | ~64 | ~57 |

Note: Data presented is for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and its ester as representative examples.[6]

Spectroscopic Data Analysis

Calculated vibrational frequencies and NMR chemical shifts can be compared with experimental data to validate the computational model and aid in the assignment of spectral features.[6]

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm-1) for a Derivative

| Vibrational Mode | Experimental (FT-IR) | Calculated (DFT) |

| O-H stretch | 3419 | 3632 |

| C-H stretch (aromatic) | 2978 | 2968-3100 |

| C=O stretch | 1680 | 1720 |

Note: Data presented is for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid as a representative example.[6]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO and LUMO are key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability.[15][16] A smaller energy gap suggests higher reactivity. For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, both the HOMO and LUMO are delocalized over the phenyl and pyrazole rings.[6]

Table 3: Calculated HOMO-LUMO Energies and Related Parameters for a Derivative

| Parameter | Value (eV) |

| EHOMO | -6.266 |

| ELUMO | -2.249 |

| Energy Gap (ΔE) | 4.017 |

Note: Data presented is for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid calculated at the B3LYP/TZ2P level of theory.[6]

Molecular Electrostatic Potential (MEP)

The MEP map is a useful tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The red regions indicate negative electrostatic potential (electron-rich), while the blue regions represent positive electrostatic potential (electron-poor).

Molecular Docking Studies and Biological Potential

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[17][18][19] It is widely used in drug design to predict the binding affinity and mode of interaction of a ligand with a biological target, such as a protein or enzyme.[17][18][19]

Docking Methodology

A typical molecular docking workflow includes:

-

Target Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of the ligand (1-Phenyl-1H-pyrazole-4-carboxylic acid) is generated and its energy is minimized.

-

Docking Simulation: A docking program (e.g., AutoDock) is used to place the ligand into the binding site of the target protein and score the different binding poses.[17][18][19]

-

Analysis: The results are analyzed to identify the most favorable binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Caption: General workflow for molecular docking studies.

Potential Biological Targets

Derivatives of pyrazole have been shown to be potential inhibitors of various protein targets, including receptor tyrosine kinases and protein kinases, which are implicated in cancer.[17][18][19] Docking studies have been performed on pyrazole derivatives with targets such as VEGFR-2, Aurora A, and CDK2.[17][18] The results of these studies indicate that pyrazole derivatives can bind effectively within the active sites of these proteins, suggesting their potential as anticancer agents.

Conclusion

The theoretical and computational studies of 1-Phenyl-1H-pyrazole-4-carboxylic acid and its analogues provide a wealth of information regarding their synthesis, structure, and potential biological activity. DFT calculations have proven to be a powerful tool for elucidating the geometric and electronic properties of these molecules, with good agreement between theoretical and experimental data. Frontier molecular orbital analysis offers insights into their reactivity, while molecular docking studies have identified potential protein targets, paving the way for the development of new therapeutic agents based on the pyrazole scaffold. This guide highlights the synergy between experimental and computational approaches in modern drug discovery and provides a solid foundation for further research into this promising class of compounds.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmatutor.org [pharmatutor.org]

- 5. abhipublications.org [abhipublications.org]

- 6. uomphysics.net [uomphysics.net]

- 7. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. researchgate.net [researchgate.net]

- 10. asrjetsjournal.org [asrjetsjournal.org]

- 11. researchgate.net [researchgate.net]

- 12. HOMO-LUMO, UV, NLO, NMR and vibrational analysis of 3-methyl-1-phenylpyrazole using FT-IR, FT-RAMAN FT-NMR spectra and HF-DFT computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uomphysics.net [uomphysics.net]

- 14. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety, Handling, and Storage of 1-Phenyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 1-Phenyl-1H-pyrazole-4-carboxylic acid (CAS No: 1134-50-5), a compound often utilized in chemical synthesis and pharmaceutical research. The following sections detail the material's hazards, recommended safety precautions, and procedures for its proper management in a laboratory setting.

Section 1: Hazard Identification and Classification

1-Phenyl-1H-pyrazole-4-carboxylic acid is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on aggregated data from multiple suppliers.[1]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |

Hazard Pictogram:

-

(GHS07)[4]

Precautionary Statements:

A comprehensive list of precautionary statements is provided to ensure safe handling and response.[1][2][3][4][5]

Table 2: Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3][4] |

| P264 | Wash skin thoroughly after handling.[2] | |

| P271 | Use only outdoors or in a well-ventilated area.[2] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2][4] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[4] | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337+P317 | If eye irritation persists: Get medical help.[2] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[2] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2][4] |

| P405 | Store locked up.[2] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2][4] |

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling.

Table 3: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O₂[1] |

| Molecular Weight | 188.18 g/mol [1] |

| Appearance | Solid |

| Melting Point | Not explicitly available for 1-Phenyl-1H-pyrazole-4-carboxylic acid, but a similar compound, 1-methyl-1H-pyrazole-4-carboxylic acid, has a melting point of 203-208°C.[6] |

| Boiling Point | Not explicitly available for 1-Phenyl-1H-pyrazole-4-carboxylic acid, but a similar compound, 1-methyl-1H-pyrazole-4-carboxylic acid, has a predicted boiling point of 306.9 ± 15.0°C.[6] |

| pKa | Not explicitly available for 1-Phenyl-1H-pyrazole-4-carboxylic acid, but a similar compound, 1-methyl-1H-pyrazole-4-carboxylic acid, has a predicted pKa of 3.88 ± 0.10.[6] |

Section 3: Experimental Protocols

While specific experimental protocols for the toxicological testing of 1-Phenyl-1H-pyrazole-4-carboxylic acid are not publicly available, this section outlines generalized, best-practice methodologies for handling and safety procedures based on information from safety data sheets.

3.1. General Handling Protocol

This protocol is designed to minimize exposure during routine laboratory work.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[3][7][8] Ensure that eyewash stations and safety showers are readily accessible.[8][9]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[7][8]

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them properly after handling.[3]

-

Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[3]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4]

-

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling and before breaks.[7]

3.2. Accidental Release Measures

In the event of a spill, follow these steps to ensure safe cleanup.

-

Personal Precautions: Evacuate non-essential personnel.[3][7] Wear appropriate PPE as described in Section 3.1. Avoid breathing dust and prevent contact with the substance.[3][7]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.[7]

-

Containment and Cleanup:

-

For solid spills, carefully sweep or shovel the material into a suitable, labeled, and closed container for disposal.[3][7][8]

-

For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

-

3.3. First-Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

-

General Advice: Move the victim to fresh air. If symptoms persist, seek medical attention. Provide the safety data sheet to the attending physician.[9]

-

Inhalation: If inhaled, remove the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][9]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, seek medical advice.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention from an ophthalmologist.[4]

-

Ingestion: Do NOT induce vomiting.[2][10] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2][7] Call a physician or poison control center immediately.[2]

Section 4: Storage and Stability

Proper storage is essential to maintain the integrity of the compound and ensure safety.

Table 4: Storage and Stability Information

| Parameter | Recommendation |

| Storage Conditions | Store in a cool, dry, and well-ventilated place.[3][8] Keep the container tightly closed.[2][4][8] Some suppliers recommend storage at room temperature, while others suggest refrigeration (2-8°C) under an inert atmosphere.[11][12] It is best to consult the supplier-specific recommendations. |

| Stability | Stable under normal conditions.[8] |

| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[8][9] |

| Hazardous Decomposition Products | Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[8] |

| Hazardous Polymerization | Does not occur.[8][9] |

Section 5: Visualized Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key safety and handling procedures.

Caption: Workflow for the safe handling of 1-Phenyl-1H-pyrazole-4-carboxylic acid.

Caption: Decision-making process for responding to an accidental spill.

Caption: First-aid response workflow for different exposure routes.

References

- 1. 1-phenyl-1H-pyrazole-4-carboxylic acid | C10H8N2O2 | CID 121026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. capotchem.com [capotchem.com]

- 4. biosynth.com [biosynth.com]

- 5. aksci.com [aksci.com]

- 6. Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 [smolecule.com]

- 7. aaronchem.com [aaronchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. aaronchem.com [aaronchem.com]

- 12. vibrantpharma.com [vibrantpharma.com]

An In-Depth Technical Guide to 1-Phenyl-1H-pyrazole-4-carboxylic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-phenyl-1H-pyrazole-4-carboxylic acid and its known derivatives, focusing on their synthesis, biological activities, and structure-activity relationships. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Compound: 1-Phenyl-1H-pyrazole-4-carboxylic Acid

1-Phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group at the N1 position and a carboxylic acid group at the C4 position. This core structure has proven to be a versatile scaffold for the development of a wide range of biologically active molecules.

Chemical Structure:

-

Molecular Formula: C₁₀H₈N₂O₂

-

Molecular Weight: 188.18 g/mol

-

CAS Number: 1134-50-5

Synthesis of 1-Phenyl-1H-pyrazole-4-carboxylic Acid and its Derivatives

The synthesis of 1-phenyl-1H-pyrazole-4-carboxylic acid and its derivatives can be achieved through various synthetic routes. The classical Knorr pyrazole synthesis and modern microwave-assisted organic synthesis (MAOS) are among the most common methods.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of 1-phenyl-1H-pyrazole-4-carboxylic acid derivatives, starting from substituted acetophenones.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid [1]

-

Hydrazone Formation: para-substituted acetophenone (20 mmol) is reacted with phenylhydrazine hydrochloride (20 mmol) and sodium acetate (40 mmol) in anhydrous ethanol to form 1-phenyl-2-(1-phenylethylidene) hydrazine.

-

Cyclization and Formylation: The resulting hydrazine is dissolved in a cold mixture of DMF (20 mL) and POCl₃ (16 mL) and stirred at 50-60°C for 5 hours. The mixture is then poured into ice-cold water and neutralized with a saturated sodium hydroxide solution. The solid precipitate is filtered, washed with water, dried, and recrystallized from ethanol to yield the corresponding 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

-

Oxidation: The pyrazole-4-carbaldehyde (7 mmol) is dissolved in acetone and added to a mixture of NaClO₂ (20 mmol) and NH₂SO₃H (20 mmol) in ice-cold water. The reaction is stirred for 2 hours at 0°C and then 2 hours at room temperature. The acetone is removed under reduced pressure, and the product is extracted with ethyl acetate. The organic layer is washed with saturated sodium chloride solution, dried, and concentrated to give 1,3-diphenyl-1H-pyrazole-4-carboxylic acid.

Protocol 2: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles [2]

A comparison of conventional and microwave-assisted synthesis has shown that MAOS significantly reduces reaction times and improves yields.[2] For the synthesis of phenyl-1H-pyrazoles, a mixture of the appropriate reactants is subjected to microwave irradiation at 60°C for 5 minutes at 50W, resulting in yields of 91-98%.[2]